1-(6-Methyl-5-vinylpyridin-2-yl)piperazine
Description
Significance of Piperazine (B1678402) and Pyridine (B92270) Moieties in Medicinal Chemistry Scaffolds
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure is a cornerstone in drug design, prized for its ability to impart favorable physicochemical properties to a molecule. nih.govtandfonline.com Its two nitrogen atoms can be substituted, allowing for the creation of diverse molecular libraries and the fine-tuning of a compound's interaction with its biological target. researchgate.net The basicity of the piperazine nitrogens often enhances aqueous solubility and can improve oral bioavailability, critical factors for a successful drug. mdpi.com Consequently, the piperazine moiety is a structural element in a wide array of FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and antiviral effects. nih.govbenthamdirect.comingentaconnect.comrsc.org
The pyridine ring, an aromatic heterocycle analogous to benzene (B151609) with one carbon atom replaced by nitrogen, is one of the most extensively utilized scaffolds in drug design. nih.govresearchgate.net Its presence in a drug molecule can significantly influence biochemical potency, metabolic stability, and cellular permeability. researchgate.netnih.gov The nitrogen atom in the pyridine ring is a key feature, acting as a hydrogen bond acceptor and participating in crucial interactions with biological targets like enzymes and receptors. rsc.org Found in numerous natural products, including vitamins and alkaloids, the pyridine scaffold has been incorporated into a multitude of synthetic drugs for treating a wide range of diseases. nih.govrsc.org
| Moiety | Key Attributes in Medicinal Chemistry | Common Therapeutic Applications |
|---|---|---|
| Piperazine | Improves aqueous solubility and bioavailability; Acts as a versatile linker; Modulates pharmacokinetic and pharmacodynamic properties. nih.govtandfonline.commdpi.com | Anticancer, Antipsychotic, Antihistamine, Antifungal, Antibacterial. nih.govrsc.org |
| Pyridine | Enhances biochemical potency and metabolic stability; Acts as a hydrogen bond acceptor; Improves cellular permeability. researchgate.netnih.govrsc.org | Anticancer, Anti-HIV, Antitubercular, Anti-Alzheimer's, Antihypertensive. nih.gov |
Historical Context of Related Chemical Structures in Drug Discovery
The application of both piperazine and pyridine derivatives in medicine has a rich history. The piperazine scaffold is a privileged structure frequently found in biologically active compounds and is present in many marketed drugs, including antidepressants like amoxapine, antipsychotics, and antihistamines such as cyclizine. rsc.org Its versatility has made it a go-to component for chemists aiming to improve the drug-like properties of new chemical entities.
Pyridine's journey in medicinal chemistry began with its identification in natural sources. rsc.org Early drugs and vitamins containing the pyridine ring paved the way for its extensive use in synthetic pharmaceuticals. Today, pyridine-based drugs are indispensable, with examples spanning numerous therapeutic classes, from the anti-tuberculosis agent isoniazid (B1672263) to the prostate cancer drug abiraterone (B193195) acetate. nih.gov The enduring presence of these scaffolds in the pharmacopeia underscores their fundamental importance in the development of effective medicines.
Overview of Research Approaches to N-Substituted Piperazines and Pyridyl Derivatives
The synthesis of molecules like 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine involves established and evolving chemical methodologies. The creation of N-substituted piperazines, particularly N-arylpiperazines, is a common objective in medicinal chemistry. A primary method for achieving this is through nucleophilic aromatic substitution (SNAr), where a piperazine reacts with an activated aryl halide, such as a 2-chloropyridine (B119429) derivative. mdpi.com In the context of the target molecule, this would likely involve the reaction of piperazine with a precursor like 2-chloro-6-methyl-5-vinylpyridine. The presence of an electron-withdrawing nitro group on a pyridine ring can facilitate this type of substitution reaction. nih.gov
Other synthetic strategies include reductive amination, which is a versatile method for forming C-N bonds. google.com More recent advancements have focused on the direct C-H functionalization of the piperazine ring, allowing for the introduction of substituents onto the carbon atoms of the ring, thereby increasing structural diversity and exploring new chemical space. mdpi.com
The synthesis of the substituted pyridine portion of the molecule, 2-methyl-5-vinylpyridine, can be achieved through various organic synthesis routes. Vinylpyridines are recognized as valuable intermediates in the chemical and pharmaceutical industries. wikipedia.org The functionalization of the pyridine ring is a mature field of research, offering a toolbox of reactions for chemists to build complex, biologically active molecules.
Structure
3D Structure
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(5-ethenyl-6-methylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C12H17N3/c1-3-11-4-5-12(14-10(11)2)15-8-6-13-7-9-15/h3-5,13H,1,6-9H2,2H3 |
InChI Key |
XNXFGQIRJRNYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 6 Methyl 5 Vinylpyridin 2 Yl Piperazine
Retrosynthetic Analysis for the 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Scaffold
A retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection can be made at the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) nitrogen. This leads to two key synthons: a substituted pyridyl electrophile and a piperazine nucleophile. The most logical precursors are a suitably activated 6-methyl-5-vinylpyridine derivative, such as a 2-halopyridine, and piperazine itself.
Further disconnection of the 6-methyl-5-vinylpyridine precursor would involve the formation of the vinyl group, which can be retrosynthetically derived from an acetyl group or a corresponding alcohol. This leads to simpler, more readily available starting materials like 2-halo-5-acetyl-6-methylpyridine or a related derivative.
Classical Synthetic Routes for Piperazine Derivatives
The formation of the piperazine ring and its N-aryl derivatives can be achieved through several classical synthetic methodologies.
Nucleophilic Substitution Approaches for Piperazine Ring Formation
One of the most fundamental methods for the synthesis of N-arylpiperazines is the nucleophilic substitution reaction between an aniline and a bis-electrophile. Specifically, the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride can yield the desired N-arylpiperazine. This method, however, often requires high temperatures and can lead to the formation of byproducts researchgate.netnih.gov.
In the context of our target molecule, a hypothetical approach would involve the synthesis of 2-amino-6-methyl-5-vinylpyridine, which would then be reacted with bis(2-chloroethyl)amine. However, the synthesis and subsequent reaction of this specific amino-vinylpyridine could present challenges due to potential side reactions involving the vinyl group.
A more direct approach for forming the pyridyl-piperazine linkage is the nucleophilic aromatic substitution (SNAr) of a highly electron-deficient halopyridine with piperazine. The reactivity of haloarenes towards nucleophilic substitution is generally low but can be significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions ck12.orgmasterorganicchemistry.com. For a 2-halopyridine, the ring nitrogen itself acts as an activating group, facilitating nucleophilic attack at the 2-position.
| Reactants | Conditions | Product | Yield | Reference |
| Pentafluoropyridine, Piperazine | Na2CO3, Acetonitrile (B52724) | 1-(2,3,5,6-Tetrafluoropyridin-4-yl)piperazine | Good | researchgate.net |
| 2-Chloropyridine (B119429), Piperidine | Microwave, 130-150°C, Ethylene Glycol | 2-(Piperidin-1-yl)pyridine | - | researchgate.net |
Reductive Amination Strategies in Piperazine Synthesis
Reductive amination is a powerful tool for the formation of C-N bonds and is widely used in the synthesis of N-alkyl piperazines mdpi.com. This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While commonly used for N-alkylation, it can be adapted for N-arylation in specific contexts, particularly for introducing substituents on an existing piperazine ring nih.govsemanticscholar.org.
For the synthesis of N-arylpiperazines, reductive amination is more frequently employed to introduce a substituted benzyl group to a pre-formed N-arylpiperazine. For instance, a substituted N-phenylpiperazine can react with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the N-benzylated product nih.govsemanticscholar.org.
| Amine | Carbonyl Compound | Reducing Agent | Product | Reference |
| Substituted N-phenylpiperazines | 4-Nitrobenzaldehyde | NaCNBH3 | 1-(4-Nitrobenzyl)-4-phenylpiperazine derivatives | nih.gov |
| Primary amines | 4-Arylpiperidones | ZnCl2 | 4-Amino-N-arylpiperidines | nih.gov |
Reduction of Carboxyamides for N-Alkyl Piperazines
The reduction of carboxamides is another established method for the synthesis of amines, including N-alkyl piperazines. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). In a multi-step synthesis, a piperazine nitrogen can be acylated, and the resulting amide can then be reduced to the corresponding alkyl group. This approach is particularly useful for introducing functionalized alkyl chains onto the piperazine scaffold.
Advanced Synthetic Protocols for Pyridyl-Piperazine Linkages
Modern organic synthesis has seen the development of powerful cross-coupling reactions that have revolutionized the formation of carbon-nitrogen bonds, offering milder conditions and broader substrate scope compared to classical methods.
Cross-Coupling Reactions for Aryl-Nitrogen Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions are among the most effective methods for the synthesis of N-arylpiperazines.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine wikipedia.org. This reaction has become a cornerstone of modern C-N bond formation due to its high efficiency, functional group tolerance, and broad substrate scope nih.govwikipedia.org. The synthesis of this compound could be envisioned via the Buchwald-Hartwig coupling of 2-halo-6-methyl-5-vinylpyridine with piperazine. The use of bulky, electron-rich phosphine ligands is crucial for the success of these reactions researchgate.net.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield | Reference |
| 4-Halo-1H-1-tritylpyrazoles | Piperidine | Pd(dba)2/tBuDavePhos | KOtBu | 4-(Piperidin-1-yl)-1H-1-tritylpyrazoles | - | researchgate.net |
| Aryl Chlorides | Piperazine | Pd-precatalysts | - | N-Arylpiperazines | up to 97% | nih.gov |
| 4-Bromotoluene | N-Boc-piperazine | (NHC)Pd(allyl)Cl | - | N-Boc-4-(p-tolyl)piperazine | 96% | rsc.org |
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds wikipedia.orgchemeurope.comsynarchive.comwikipedia.org. The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the formation of C-N bonds wikipedia.org. This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but can be an effective alternative, especially for certain substrates wikipedia.org. The coupling of a 2-halopyridine with piperazine in the presence of a copper catalyst is a viable route to the target molecule. Modern protocols often utilize soluble copper catalysts with ligands such as diamines or phenanthroline to improve efficiency wikipedia.org.
| Aryl Halide | Amine | Catalyst/Ligand | Conditions | Product | Reference |
| Aryl Halides | Aniline | Copper | High Temperature | N-Phenylanilines | wikipedia.org |
| (Hetero)aryl Halides | Phenols | Copper/(2-Pyridyl)acetone | High Temperature | Diaryl ethers | nih.gov |
Palladium-Catalyzed Amination Reactions
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming aryl-amine bonds. This reaction is highly effective for the synthesis of N-arylpiperazines from aryl halides. In the context of synthesizing the this compound core, this methodology would typically involve the coupling of a suitably substituted 2-halopyridine with piperazine.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the palladium catalyst to the aryl halide (e.g., 2-chloro-6-methyl-5-vinylpyridine), followed by coordination of the amine (piperazine) and subsequent reductive elimination to yield the desired N-arylpiperazine product and regenerate the palladium(0) catalyst. The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results for coupling with electron-deficient heteroaryl chlorides. acs.org A facile palladium-catalyzed methodology has been reported for synthesizing biologically relevant arylpiperazines under aerobic and even solvent-free conditions, illustrating an eco-friendly and cost-effective approach. acs.org
| Parameter | Description | Relevance to Synthesis |
| Catalyst | Typically a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst that reduces in situ. | Essential for activating the C-Cl bond on the pyridine ring. |
| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, XPhos, SPhos). | Stabilizes the palladium center and facilitates the reductive elimination step. |
| Base | A non-nucleophilic base such as NaOt-Bu, KOt-Bu, or Cs₂CO₃. | Required to deprotonate the piperazine nitrogen, making it a more effective nucleophile. |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF. | Provides a medium for the reaction while not interfering with the catalytic cycle. |
Suzuki Coupling Strategies for Pyridine Attachment
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, primarily used for forming carbon-carbon bonds between organoboron compounds and organic halides. researchgate.netnih.gov This palladium-catalyzed reaction is celebrated for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids and their derivatives. nih.govnih.gov
While typically used for C-C bond formation, its principles are integral to building the substituted pyridine scaffold required for this compound. A plausible synthetic strategy involves first constructing the polysubstituted pyridine ring using Suzuki coupling and then attaching the piperazine moiety, or vice versa. For instance, a 2-chloro-5-bromo-6-methylpyridine intermediate could undergo a Suzuki coupling with a vinylboronic acid derivative to install the vinyl group at the C5 position. The resulting 2-chloro-6-methyl-5-vinylpyridine can then be subjected to a Buchwald-Hartwig amination to introduce the piperazine ring.
The success of the Suzuki coupling on pyridine substrates can be challenging due to the electron-deficient nature of the ring, which can sometimes inhibit the catalytic cycle. organic-chemistry.org However, the development of highly active palladium-phosphine catalysts has largely overcome these limitations, enabling the efficient coupling of a wide range of pyridine-based substrates, including those with basic amino groups. organic-chemistry.org
| Component | Example | Function |
| Pyridine Substrate | 5-Bromo-2-chloro-6-methylpyridine | The electrophilic partner containing the leaving group. |
| Boron Reagent | Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester | The nucleophilic partner that delivers the vinyl group. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the transmetalation and reductive elimination steps. |
| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron species for transmetalation. |
Multicomponent Reactions (MCRs) in the Synthesis of Related Heterocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.comresearchgate.net These reactions are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity, making them powerful tools in heterocyclic synthesis. bohrium.comrsc.org
Several classic MCRs are employed for the synthesis of substituted pyridines, such as the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis. acsgcipr.org These methods typically involve the condensation of aldehydes, ammonia (or an ammonia source like ammonium acetate), and β-ketoesters or related 1,3-dicarbonyl compounds to construct the pyridine ring in one pot. rsc.orgresearchgate.net While a direct MCR for the specific substitution pattern of this compound is not common, these strategies are invaluable for creating a diverse range of related, highly substituted pyridine cores. The resulting pyridine can then be further functionalized to introduce the desired groups. For example, an MCR could be designed to yield a pyridine with functional group "handles" at the C2, C5, and C6 positions, which can then be elaborated into the piperazine, vinyl, and methyl groups, respectively.
Introduction of the Vinyl Group via Olefination or Related Methods
The vinyl group is a key functional moiety in the target molecule, and its introduction requires specific synthetic methods. The reactivity of the vinyl group makes it a valuable handle for further chemical transformations, but it can also complicate synthetic steps due to its propensity for polymerization. wikipedia.org
The synthesis of vinylpyridines, particularly 2-vinylpyridine, is well-established. One of the most common industrial methods involves the condensation of 2-methylpyridine (α-picoline) with formaldehyde to produce 2-(pyridin-2-yl)ethanol. wikipedia.orgchemicalbook.com This intermediate alcohol is then subjected to dehydration at high temperatures to yield 2-vinylpyridine. wikipedia.org
Other established routes to 2-vinylpyridine include:
Dehydrohalogenation of 2-(1-chloroethyl)pyridine.
Reaction of acrylonitrile with acetylene in the presence of an organocobalt catalyst. chemicalbook.comguidechem.com
Semi-hydrogenation of 2-ethynylpyridine. tandfonline.com
An alternative strategy for creating the necessary aldehyde precursor for a Wittig-type olefination involves the oxidative cleavage of a larger alkene. This approach can be particularly useful if a pyridine ring bearing a more complex, readily available alkene is used as a starting material. For example, a substituted pyridine with a propenyl or larger alkenyl group at the C5 position could be subjected to ozonolysis. This reaction cleaves the double bond and, with a reductive workup (e.g., using dimethyl sulfide or zinc), generates the corresponding aldehyde.
Alternatively, vicinal diols can be cleaved to form aldehydes. A pyridine-containing alkene can be first converted to a diol using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, dilute conditions. The resulting diol can then be cleaved with reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) to yield the aldehyde. This aldehyde serves as a direct precursor to the vinyl group via subsequent olefination.
Chemo- and Regioselectivity Considerations in this compound Synthesis
The synthesis of a trisubstituted pyridine like this compound is fundamentally a challenge of controlling selectivity.
Regioselectivity refers to the control of where on the pyridine ring each substituent is placed. The inherent electronic properties of the pyridine ring dictate its reactivity. The nitrogen atom is electron-withdrawing, making the ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. This makes these positions susceptible to nucleophilic attack.
Amination at C2: The attachment of the piperazine ring at the C2 position is typically achieved by starting with a 2-halopyridine. The halogen acts as a leaving group in nucleophilic aromatic substitution or as an electrophilic site for palladium-catalyzed amination, directing the piperazine to this position.
Substitution at C5 and C6: The placement of the methyl and vinyl groups is generally dictated by the starting materials. In a linear synthesis, one might start with a pre-substituted pyridine, such as 2-amino-6-methylpyridine, and build the remaining functionality. In MCRs, the final substitution pattern is a direct consequence of the specific carbonyl compounds and other building blocks used. acsgcipr.org Direct C-H functionalization of the pyridine ring is an advanced strategy, but achieving C5 selectivity can be difficult. Often, directing groups or the use of pyridine N-oxides are employed to control the position of functionalization. researchgate.netcell.com
Chemoselectivity involves differentiating between multiple reactive functional groups. In the synthesis of the target molecule, several chemoselective challenges may arise:
Selective Cross-Coupling: If a dihalopyridine is used (e.g., 2-chloro-5-bromopyridine), the different reactivities of the C-Cl and C-Br bonds can be exploited. The C-Br bond is generally more reactive in palladium-catalyzed reactions, allowing for a selective Suzuki coupling at C5 before performing a Buchwald-Hartwig amination at the C2-Cl position. nih.gov
Protecting Groups: During the introduction of the vinyl group via a Wittig reaction, other functional groups in the molecule (like the second nitrogen of the piperazine) may need to be protected to prevent side reactions. A Boc (tert-butyloxycarbonyl) group is commonly used for this purpose.
Vinyl Group Reactivity: The vinyl group itself is reactive and can undergo polymerization or participate in undesired side reactions under certain conditions, such as those involving strong acids or radical initiators. wikipedia.org Therefore, its introduction is often planned as one of the final steps in the synthetic sequence.
Green Chemistry Principles Applied to the Synthesis of Piperazine-Pyridines
The synthesis of pharmacologically significant scaffolds such as piperazine-pyridines is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for developing more sustainable and environmentally benign chemical processes, focusing on waste reduction, use of safer chemicals, and energy efficiency. semanticscholar.org While specific green synthetic routes for this compound are not extensively detailed in dedicated literature, the application of established green methodologies to the synthesis of N-heterocycles offers a clear pathway toward more sustainable production. nih.govresearchgate.net These strategies aim to overcome the limitations of traditional synthetic approaches, which often involve harsh reaction conditions, hazardous solvents, and multi-step procedures with poor atom economy. ijarsct.co.in
Key green chemistry approaches applicable to the synthesis of the piperazine-pyridine core include microwave-assisted organic synthesis (MAOS), the use of sustainable solvents, the development of recyclable and efficient catalysts, and the implementation of process-intensification strategies like one-pot, multi-component reactions (MCRs).
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rsc.org By utilizing dielectric heating, microwaves directly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often higher product purity. rsc.orgijpsjournal.com This technology is particularly beneficial for the synthesis of N-heterocycles, which are prevalent in medicinal chemistry. rsc.orgunito.it
For the synthesis of piperazine-pyridines, a crucial step is typically the C-N cross-coupling or nucleophilic aromatic substitution between a functionalized halopyridine and piperazine. MAOS can substantially accelerate this transformation. For instance, studies on the synthesis of various N-heterocycles demonstrate that reactions which take several hours under conventional reflux can often be completed in a matter of minutes under microwave irradiation. ijpsjournal.com This rapid heating minimizes the formation of by-products that can occur during prolonged exposure to high temperatures. ijarsct.co.in The application of MAOS not only improves efficiency but also aligns with the green principle of designing for energy efficiency. nih.gov
| Reaction Type | Conditions (Conventional) | Time (Conventional) | Yield (Conventional) | Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Reference |
|---|---|---|---|---|---|---|---|
| Cyclocondensation of 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones | Thermal Heating | Several Hours | Moderate | 70 °C | 4 min | 82-96% | ijpsjournal.com |
| Synthesis of 5-aminopyrazolone | Thermal Heating | 4 hours | 80% | 130 °C (Solvent-free) | 2 min | 88% | ijpsjournal.com |
| Friedländer Synthesis of 8-hydroxyquinolines | Conventional Heating | Not specified | 34% | Microwave Irradiation | Not specified | 72% | rsc.org |
Sustainable Solvents and Solvent-Free Conditions
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) that pose environmental and health risks. semanticscholar.org The synthesis of piperazine-pyridines can be made greener by selecting benign solvents such as water or ethanol, or by performing reactions under solvent-free conditions. ijarsct.co.in Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. nih.gov
Advanced Green Catalysis
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while using smaller quantities of reagents. mdpi.com For piperazine-pyridine synthesis, advancements in catalysis focus on developing systems that are recyclable, non-toxic, and highly active.
Heterogeneous and Recyclable Catalysts: The development of catalysts immobilized on solid supports (heterogeneous catalysts) allows for easy separation from the reaction mixture and subsequent reuse. This minimizes catalyst waste and product contamination. Examples include manganese oxide or other metal catalysts that facilitate aerobic oxidative reactions for heterocycle synthesis. researchgate.netmdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly growing field in sustainable chemistry. It allows for the activation of molecules under mild conditions, often using purely organic dyes as photocatalysts, thereby avoiding the use of potentially toxic and expensive transition metals. mdpi.com This approach has been successfully used for the C-H functionalization of piperazines, offering a modern, atom-economical route to substituted piperazine derivatives that avoids pre-functionalized starting materials. mdpi.comresearchgate.net
Atom Economy and Process Intensification
Maximizing atom economy—the concept of incorporating the maximum number of atoms from the reactants into the final product—is a fundamental green chemistry principle. One-pot and multi-component reactions (MCRs) are powerful strategies for achieving this goal. ymerdigital.com
MCRs allow for the construction of complex molecules like piperazine-pyridines from three or more simple starting materials in a single synthetic operation. This approach avoids the isolation of intermediate compounds, thereby reducing solvent use, purification steps, and waste generation. growingscience.comacs.org The development of an MCR for the this compound scaffold would represent a significant advancement in its sustainable synthesis. researchgate.netresearchgate.net Similarly, C-H functionalization strategies offer a highly atom-economical pathway by directly forming C-N bonds on the pyridine ring without the need for halogenated precursors, thus preventing the formation of salt by-products. mdpi.com
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies for 1 6 Methyl 5 Vinylpyridin 2 Yl Piperazine Analogues
Systematic Modification of the Piperazine (B1678402) Ring for Modulating Biological Activity
The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets. Systematic modifications of this ring in analogues of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine can significantly modulate biological activity. Studies on related arylpiperazine and pyridinylpiperazine derivatives have demonstrated that substitutions on the piperazine nitrogen can influence receptor affinity and functional activity.
For instance, in a series of pyridyl-piperazinyl-piperidine derivatives acting as CXCR3 chemokine antagonists, substitutions on the piperazine ring had a pronounced effect on receptor affinity. The introduction of a 2'(S)-ethylpiperazine moiety resulted in a compound with a human CXCR3 IC50 of 0.2 nM, highlighting the sensitivity of the target to the steric and electronic properties of the piperazine substituent nih.gov.
Table 1: Hypothetical Modifications of the Piperazine Ring and their Potential Impact on Biological Activity
| Modification on Piperazine Nitrogen | Potential Impact on Activity | Rationale |
| Small alkyl groups (e.g., methyl, ethyl) | May enhance affinity through favorable van der Waals interactions. | Based on general observations in related piperazine-containing compounds. |
| Bulky alkyl or aryl groups | Could increase selectivity or introduce steric hindrance, potentially reducing activity. | Steric bulk can influence the fit within the binding pocket. |
| Polar substituents (e.g., hydroxyl, amide) | May improve solubility and introduce new hydrogen bonding interactions. | Enhancing pharmacokinetic properties and potentially altering binding modes. |
Impact of Pyridine (B92270) Ring Substituents on Activity and Metabolism
The substituents on the pyridine ring are crucial determinants of the molecule's electronic and steric properties, which directly influence its interaction with biological targets and its metabolic stability.
Role of the Methyl Group in 6-Position on Electronic and Steric Properties
The methyl group at the 6-position of the pyridine ring can exert both electronic and steric effects. Electronically, the methyl group is a weak electron-donating group, which can slightly increase the electron density of the pyridine ring and the basicity of the pyridine nitrogen. This can influence the strength of interactions with target residues, such as hydrogen bond acceptors.
Sterically, the methyl group can influence the conformation of the molecule and its ability to fit into a binding pocket. It may also shield adjacent positions from metabolic attack, thereby influencing the SMR. For example, in a study of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, the presence of a methyl group on the pyridine ring was found to be important for activity mdpi.com.
Influence of the Vinyl Group in 5-Position on Molecular Interactions and Reactivity
While specific SAR studies on the vinyl group in this particular scaffold are not available, research on vinylpyridines indicates their potential for diverse chemical reactions, which can be extrapolated to their metabolic fate mdpi.com.
Linker Region Modifications and their Pharmacological Implications
Although the core structure of this compound does not have a distinct linker region, variations in the connection between the pyridine and piperazine rings can be considered a form of linker modification. The direct attachment of the piperazine to the pyridine ring provides a certain degree of rigidity. Hypothetically, introducing a flexible linker, such as a short alkyl chain, could alter the conformational freedom of the molecule, potentially allowing for optimal positioning within a binding site. However, this would also increase the number of rotatable bonds, which could have entropic penalties upon binding.
Identification of Key Structural Determinants for Desired Biological Profiles
Based on the analysis of related compounds, several structural features can be identified as potentially key determinants for the biological profile of this compound analogues:
The Piperazine Moiety: The basic nitrogen atoms of the piperazine ring are likely crucial for forming salt bridges or hydrogen bonds with acidic residues in a target protein.
The Pyridine Ring: The aromatic nature of the pyridine ring allows for π-stacking interactions, and its nitrogen atom can act as a hydrogen bond acceptor.
Substituents on the Pyridine Ring: The methyl and vinyl groups are expected to fine-tune the electronic and steric properties, influencing affinity, selectivity, and metabolism.
Computational Approaches to Predict SAR and SMR
In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and in silico metabolism prediction can provide valuable insights.
QSAR models can be developed for a series of analogues to correlate their structural features with their biological activities. These models can help in predicting the activity of newly designed compounds and in understanding the key molecular descriptors that govern activity. For aryl-piperazine derivatives, QSAR models have been successfully used to predict their potency against various targets researchgate.net.
In silico metabolism prediction tools can identify potential sites of metabolism on the molecule. For this compound, such tools might predict hydroxylation of the pyridine or piperazine rings, or metabolism of the vinyl group researchgate.netnews-medical.netuctm.edunih.gov. This information is crucial for designing analogues with improved metabolic stability. Pharmacophore modeling can also be employed to identify the essential 3D arrangement of chemical features required for biological activity, guiding the design of new, potent ligands dovepress.comnih.govsemanticscholar.orgnih.gov.
In-Depth Computational Analysis of this compound Reveals Electronic and Structural Characteristics
An intensive computational investigation of the chemical compound this compound has been conducted, focusing on its structural and electronic properties through a variety of molecular modeling techniques. This analysis provides foundational insights into the molecule's behavior at a quantum level.
In Vitro Biological Evaluation and Mechanistic Investigations of 1 6 Methyl 5 Vinylpyridin 2 Yl Piperazine and Its Analogues
Assessment of Metabolic Stability in Hepatic Microsomes (In Vitro)
The metabolic stability of a compound is a critical parameter, providing insight into its persistence in a biological system and predicting its in vivo hepatic clearance. youtube.comspringernature.com Assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP450) superfamily, are a standard in vitro method for this evaluation. youtube.com
Determination of Microsomal Half-Life (t½)
The in vitro microsomal half-life (t½) serves as a key predictor of a compound's in vivo intrinsic clearance. nih.gov Studies on compounds structurally analogous to 1-(6-methyl-5-vinylpyridin-2-yl)piperazine, particularly those containing a piperazin-1-ylpyridazine moiety, have revealed a tendency towards rapid metabolism. For instance, a lead compound in one study was metabolized very quickly in both mouse and human liver microsomes (MLM/HLM), with half-lives of approximately 2 and 3 minutes, respectively. nih.govresearchgate.net This high clearance rate often presents a challenge in drug development.
However, structural modifications can significantly enhance metabolic stability. Through iterative design, including fluorine-blocking metabolic sites and replacing the piperazine (B1678402) ring with a more constrained system, researchers were able to improve the microsomal half-life by more than 50-fold, achieving t½ values greater than 100 minutes. nih.govresearchgate.net This demonstrates that while the core piperazine-pyridine structure may be susceptible to rapid metabolism, targeted chemical changes can effectively mitigate this liability.
Table 1: Microsomal Half-Life (t½) of Analogue Compounds
| Compound ID | Modification | MLM t½ (min) | HLM t½ (min) | Reference |
|---|---|---|---|---|
| Compound 1 | Piperazin-1-ylpyridazine Base | ~2 | ~3 | nih.gov |
| Compound 29 | Modified Analogue | 113 | 105 | nih.gov |
Identification of Major Metabolites via Spectroscopic Techniques
To understand the metabolic pathways, major metabolites of analogue compounds are identified primarily using liquid chromatography-mass spectrometry (LC-MS) techniques. nih.gov For piperazin-1-ylpyridazine analogues, metabolite identification experiments in both mouse and human liver microsomes revealed that the primary metabolic transformations were mono-hydroxylation on aromatic rings. nih.gov
Other observed metabolic products included those resulting from oxidation at a nitrogen atom on either the piperazine or pyridazine ring, as well as double-oxidation metabolites. nih.gov Traces of hydrolytic metabolites were also detected. nih.gov This pattern suggests that the aromatic and heterocyclic rings are key sites of metabolism for this class of compounds.
Investigation of Metabolic Pathways and Enzymes Involved
The metabolic pathways for piperazine-containing compounds typically involve Phase I and Phase II reactions. The identification of hydroxylated and N-oxidized metabolites points to the central role of Phase I oxidative metabolism, which is predominantly catalyzed by CYP450 enzymes. youtube.comnih.gov
Studies on the phenothiazine neuroleptic perazine, which also features a piperazine moiety, have shown that multiple CYP isoforms can be involved in its metabolism. Specifically, CYP1A2 and CYP3A4 were identified as the main enzymes catalyzing its 5-sulphoxidation, while CYP2C19 was primarily responsible for N-demethylation. nih.gov Other isoforms like CYP2D6 also contributed to a lesser extent. nih.gov This suggests that the metabolism of this compound is likely also mediated by a combination of CYP450 enzymes, with specific isoforms responsible for different metabolic transformations.
Receptor Binding Profiling and Ligand-Target Interactions
The therapeutic potential of a compound is defined by its affinity and selectivity for specific biological targets. Analogues of this compound have been evaluated for their binding properties at histamine and sigma receptors, which are important targets for central nervous system disorders.
Histamine Receptor (e.g., H3R) Affinity and Selectivity
The histamine H3 receptor (H3R) is a G-protein-coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters. nih.gov The piperazine moiety is a well-established structural feature in many H3R ligands. nih.gov
Research into various piperazine derivatives has shown that they can achieve high affinity for the human H3 receptor (hH3R). For example, a series of acetyl and propionyl phenoxyalkyl piperazine derivatives demonstrated hH3R affinities (Ki) in the nanomolar range, from 5.2 to 115 nM. nih.govresearchgate.net In some cases, replacing the piperazine ring with a piperidine moiety did not significantly alter H3R affinity, indicating some structural flexibility is tolerated for this target. nih.govacs.org However, the 4-pyridylpiperazine element was identified as a crucial component for achieving high affinity. nih.govresearchgate.net
Table 2: Histamine H3 Receptor (hH3R) Binding Affinities of Analogue Compounds
| Compound Class/ID | Key Structural Feature | hH3R Kᵢ (nM) | Reference |
|---|---|---|---|
| Compound 4 | 4-pyridylpiperazine | 10.2 | nih.gov |
| Compound 16 | 4-pyridylpiperazine | 5.2 | nih.gov |
| Benzophenone Derivative 6 | Piperidine | 8 | mdpi.com |
| Purine Derivative 3d | Bipiperidine | 2.91 | researchgate.net |
| Reference: Pitolisant | N/A | 6.09 | researchgate.net |
Sigma Receptor (e.g., σ1R, σ2R) Affinity and Selectivity
Sigma receptors (σR), divided into σ1 and σ2 subtypes, are distinct proteins that regulate numerous neurotransmitter systems. nih.gov They have emerged as important targets for neurological disorders. Studies specifically investigating pyridylpiperazines have provided significant insight into their structure-affinity relationships at sigma receptors. nih.gov
Crucially, the position of the nitrogen atom in the pyridine (B92270) ring influences selectivity. Research has shown that (2-pyridyl)piperazines—the class to which this compound belongs—tend to favor σ2 receptors. nih.gov In contrast, (3-pyridyl)piperazines and (4-pyridyl)piperazines generally show a preference for σ1 receptors. nih.gov For example, the analogue 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine displayed a 17-fold preference for the σ2 receptor over the σ1 receptor. nih.gov
Some piperazine and piperidine derivatives have also been identified as dual-target ligands with high affinity for both H3R and σ1R. nih.govacs.org One such compound, containing a piperidine ring, exhibited a σ1R affinity (Ki) of 3.64 nM while its piperazine analogue had a much lower affinity of 1531 nM, highlighting how subtle structural changes can dramatically shift receptor preference. nih.govacs.org
Table 3: Sigma Receptor Binding Affinities of Analogue Compounds
| Compound Class/ID | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (Fold) | Reference |
|---|---|---|---|---|
| 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine (6) | 105 | 6.1 | 17 (σ₂ > σ₁) | nih.gov |
| Piperazine Derivative (4) | 1531 | 134 | 11 (σ₂ > σ₁) | nih.gov |
| Piperidine Derivative (5) | 3.64 | 22.3 | 6 (σ₁ > σ₂) | nih.gov |
| (Piperazin-2-yl)methanol (3d) | 12.4 | - | Selective for σ₁ | researchgate.net |
Other Relevant Receptor Classes (e.g., Cys-Loop Receptors, Kinases)
The interaction of piperazine-containing compounds with various receptor classes is a subject of extensive research. While specific studies on this compound's activity on Cys-loop receptors are not extensively detailed in the current literature, this family of ligand-gated ion channels remains a potential area of interest. The Cys-loop receptor superfamily includes nicotinic acetylcholine (nAChR), serotonin type-3 (5-HT3), glycine, and GABA-A receptors. nih.gov These receptors are critical for fast synaptic transmission in the nervous system. nih.gov The fundamental mechanism of these receptors involves the binding of a neurotransmitter to an extracellular domain (ECD), which triggers a conformational change that opens a transmembrane domain (TMD) pore. nih.gov Given that various piperazine derivatives interact with serotonin receptors, investigating the specific effects of this compound on the 5-HT3 Cys-loop receptor subtype could be a valuable avenue for future research.
In contrast, the activity of piperazine analogues on various kinases is well-documented. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The piperazine moiety is a common scaffold in the design of kinase inhibitors. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated for various enzymatic inhibitions. nih.gov Furthermore, compounds incorporating the piperazine ring have been developed as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a member of the phosphoinositide 3-kinase (PI3K)-like kinase (PIKK) family, which plays a crucial role in DNA repair. nih.gov The structural features of this compound make it a candidate for evaluation against a broad panel of kinases to determine its selectivity and potential therapeutic applications.
Enzyme Inhibition and Activation Studies
Malonyl Coenzyme A Decarboxylase (MCD) Inhibition
Malonyl-Coenzyme A (CoA) is a crucial metabolic regulator, primarily known for its role in inhibiting the mitochondrial uptake of fatty acids via carnitine palmitoyltransferase 1 (CPT1). nih.gov The enzyme Malonyl-CoA Decarboxylase (MCD) degrades malonyl-CoA, thereby promoting fatty acid oxidation. nih.govresearchgate.net Inhibition of MCD leads to an increase in malonyl-CoA levels, which in turn suppresses fatty acid oxidation and promotes a metabolic shift towards glucose oxidation. nih.govresearchgate.net This mechanism is considered a promising therapeutic strategy for conditions like ischemic heart disease, where a reliance on fatty acid metabolism can be detrimental. nih.govnih.gov
While the therapeutic potential of MCD inhibition is recognized, specific studies evaluating the inhibitory activity of this compound or its direct analogues against MCD have not been prominently reported in the reviewed scientific literature. The development of small molecule inhibitors for MCD is an active area of research, and investigating whether the pyridinylpiperazine scaffold could be adapted to target this enzyme could yield novel metabolic modulators.
Tyrosine Kinase Inhibition (e.g., VEGFR-2, EGFR TK)
The inhibition of receptor tyrosine kinases (RTKs) is a cornerstone of modern cancer therapy. Two of the most critical RTKs in tumor progression and angiogenesis are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR). The piperazine scaffold is a key structural feature in numerous approved and investigational tyrosine kinase inhibitors (TKIs). mdpi.com
VEGFR-2 Inhibition: VEGFR-2 is the primary mediator of the angiogenic effects of VEGF. nih.gov Inhibition of the VEGF/VEGFR signaling pathway is a proven strategy to impede tumor growth by cutting off its blood supply. nih.govnih.gov Piperazine-containing compounds have been designed as potent VEGFR inhibitors. mdpi.com For example, rhodanine-piperazine hybrids have been synthesized and evaluated for their potential to target VEGFR, among other kinases. mdpi.com While specific IC50 values for this compound against VEGFR-2 are not available, the established role of the piperazine moiety in VEGFR-targeting agents suggests this compound warrants investigation.
EGFR TK Inhibition: The EGFR signaling pathway is frequently overactive in various cancers, leading to uncontrolled cell proliferation and survival. researchgate.net Piperazine derivatives have been successfully developed into EGFR inhibitors. mdpi.com The design of these inhibitors often incorporates a piperazine ring to interact with the ATP-binding pocket of the EGFR kinase domain. mdpi.com For instance, certain novel chemical entities with a piperazine core have demonstrated encouraging inhibitory characteristics against both EGFR and VEGFR-2. researchgate.net The development of dual inhibitors targeting both pathways is a significant area of research, as it can offer a broader spectrum of anti-cancer activity and potentially overcome resistance mechanisms. nih.gov
Table 1: Inhibitory Activity of Selected Piperazine Analogues Against Tyrosine Kinases This table presents data for functionally related piperazine compounds to illustrate the potential activity of the scaffold, not for this compound itself.
| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Thieno[2,3-d] nih.gove-century.usresearchgate.nettriazolo[1,5-a]pyrimidines | EGFR | 1.21 µM (for derivative 8a) | researchgate.net |
| Thieno[2,3-d] nih.gove-century.usresearchgate.nettriazolo[1,5-a]pyrimidines | VEGFR-2 | 2.65 µM (for derivative 8a) | researchgate.net |
| Pyrrolo[2,1-f] nih.gove-century.usresearchgate.nettriazines | PI3Kα (a related kinase) | 5.9 nM (for compound 37) | nih.gov |
Cellular Assays for Investigating Biological Effects (Mechanism-focused, excluding human trials)
Cellular Mechanism of Action Studies (e.g., apoptosis induction, caspase activation)
A significant mechanism through which piperazine-containing anti-cancer agents exert their effects is the induction of apoptosis, or programmed cell death. nih.gove-century.us The evasion of apoptosis is a key hallmark of cancer, making its reactivation a critical therapeutic goal. e-century.us
Studies on novel piperazine derivatives have shown they can potently inhibit cancer cell proliferation and induce apoptosis. nih.govresearchgate.net For example, a piperazine derivative, C505, was identified from a large compound library and demonstrated potent activity against multiple cancer cell lines, including leukemia (K526), cervical cancer (HeLa), and gastric cancer (AGS). nih.gov The growth inhibition (GI50) values were in the nanomolar range, indicating high potency. nih.gov
The mechanism of cell death induced by these compounds is often caspase-dependent. nih.gov Caspases are a family of proteases that, once activated, execute the apoptotic program. e-century.us The activation of caspases is a defining characteristic of apoptosis. e-century.us Research on the piperazine derivative BIPP showed that it induces apoptosis in leukemia cells through the intrinsic pathway, characterized by loss of mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation. e-century.us Similarly, compound C505 was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and the BCR-ABL pathway. nih.gov
Table 2: Growth Inhibitory Potency (GI50) of a Representative Piperazine Derivative (C505) in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
|---|---|---|---|
| K562 | Chronic Myelogenous Leukemia | 0.058 | nih.gov |
| AGS | Gastric Adenocarcinoma | 0.055 | nih.gov |
| HeLa | Cervical Carcinoma | 0.155 | nih.gov |
Effects on Neurotransmitter Release (e.g., dopamine, serotonin)
The piperazine nucleus is a well-known scaffold in neuropharmacology, present in drugs targeting various neurotransmitter systems.
Serotonin Release: Certain substituted piperazine compounds have been shown to evoke a potent, dose-dependent release of endogenous serotonin (5-HT) from rat hypothalamic slices in vitro. nih.gov This release mechanism appears to involve the displacement of 5-HT from storage vesicles, as it is reduced by 5-HT uptake blockers and is not dependent on extracellular calcium. nih.gov Compounds like m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (mTFMPP) demonstrated serotonin-releasing effects comparable to well-known agents like fenfluramine. nih.gov
Dopamine Release: The dopaminergic system is another critical target for piperazine-based compounds. While direct studies on this compound are limited, research on related structures provides insight. For example, the mGluR5 receptor antagonist MPEP (2-methyl-6-(phenylethynyl)-pyridine), a pyridine derivative, was found to inhibit the increase in dopamine overflow in the nucleus accumbens that is typically stimulated by nicotine. nih.gov Although the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is structurally different, its study in dopaminergic cell lines highlights the sensitivity of these neurons to pyridinium-based compounds, which can induce caspase-independent cell death. nih.gov These findings underscore the potential for pyridinylpiperazine compounds to modulate dopaminergic and serotonergic pathways, warranting further investigation into the specific effects of this compound on neurotransmitter release and reuptake.
Modulation of Energy Metabolism Pathways
The investigation into the biological activities of piperazine analogues suggests that their mechanism of action may involve the modulation of crucial metabolic pathways within target organisms. For instance, studies on nitrofuranyl piperazines, which are structural analogues, indicate that these compounds may inhibit bacterial growth by interfering with lipid metabolism and inducing oxidative stress. Transcriptional profiling of Mycobacterium abscessus treated with the nitrofuranyl piperazine HC2210 revealed that the compound's activity is linked to the modulation of lipid metabolism nih.gov.
Furthermore, the antitubercular activity of certain piperazine analogues has been associated with glycerol kinase (glpK), an enzyme central to glycerol utilization nih.gov. The selection of resistant mutants against these compounds pointed towards the involvement of glpK, suggesting that the compound's efficacy is dependent on the bacterium's glycerol metabolism nih.gov. This indicates that a potential mechanism of action for this class of compounds is the disruption of energy-yielding pathways that are essential for pathogen survival.
DNA Interaction Studies (e.g., DNA cleavage)
The ability of piperazine-based compounds to interact with DNA is a significant area of mechanistic investigation. Studies have been conducted on copper(II) complexes incorporating piperazine-based ligands to assess their DNA cleavage activity under near-physiological conditions mdpi.com. These complexes have demonstrated the ability to cleave DNA, with the mechanism potentially involving either oxidative or hydrolytic pathways mdpi.com.
For example, the DNA cleavage activity of certain copper(II) piperazine complexes was evaluated, and the results suggested that a hydrolytic mechanism was dominant over an oxidative one mdpi.com. The efficiency of DNA cleavage can be influenced by the structure of the piperazine ligand and its coordination with the metal ion mdpi.com. While free hydroxyl radicals are often implicated in DNA damage, studies with other compounds like hydralazine have suggested that they may not be the primary damaging species; instead, metal-peroxide complexes could be responsible for the cleavage activity nih.gov. The one-electron oxidation of such molecules can also lead to the formation of DNA radicals nih.gov.
It has also been noted in studies with other molecules that DNA methylation can significantly reduce DNA cleavage by affecting the binding affinity of the compound to the DNA nih.gov. This highlights the complex nature of DNA-drug interactions and the various factors that can influence them.
Investigation of Antitubercular Activity Mechanisms (In Vitro)
The potential of piperazine derivatives as antitubercular agents has been explored through mechanistic studies of various analogues. A notable example is the investigation of nitrofuranyl piperazines against Mycobacterium abscessus (Mab), a non-tuberculous mycobacterium that shares characteristics with Mycobacterium tuberculosis nih.gov.
One of the most potent compounds among a tested series, HC2210, was found to be a bacteriostatic inhibitor of Mab nih.gov. Investigations into its mechanism of action revealed that its potency was reduced in mutants with alterations in glycerol kinase (glpK), indicating that the compound's activity is dependent on glycerol utilization nih.gov. This represents a significant finding, as glpK is not commonly reported as a resistance factor in Mab nih.gov.
Furthermore, the mechanism likely involves the reductive activation of the nitro group on the nitrofuranyl ring, a common feature for this class of antimicrobials nih.gov. The cofactor F420 activation machinery was implicated in this process nih.gov. Transcriptional analysis also suggested that HC2210 may exert its effect by modulating lipid metabolism and causing oxidative stress within the bacterial cells nih.gov.
| Compound | Structure | Potency (vs. M. abscessus) |
|---|---|---|
| HC2209 | 1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine | Active |
| HC2210 | 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate | Most Potent |
| HC2211 | 1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine | Active |
Data sourced from a study on the mechanism of action of nitrofuranyl piperazines against Mycobacterium abscessus. nih.gov
Antifungal Activity Assessment and Mechanism of Action (In Vitro)
Piperazine derivatives have also been evaluated for their potential as antifungal agents. The mechanism of action for many antifungal drugs, particularly those in the azole class, involves the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol nih.gov.
Studies on novel alkylated piperazine-azole hybrids have shown that their antifungal activity stems from the inhibition of the 14α-demethylase enzyme, which is critical in the ergosterol biosynthetic pathway nih.gov. This disruption of ergosterol formation compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth nih.gov. These compounds were found to be effective against a broad spectrum of fungal strains, including non-albicans Candida and Aspergillus species nih.gov.
The antifungal efficacy of piperazine derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal pathogens.
| Compound | Fungal Species | MIC (mg/mL) |
|---|---|---|
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) hydrazide | Candida albicans | 0.016 - 1 |
| Candida krusei | 0.016 - 1 |
This table shows the potent inhibitory activity of a related heterocyclic compound against various Candida species, indicating the potential of such scaffolds in antifungal drug discovery. nih.gov
The mechanism of action for some antifungal compounds can also involve the induction of reactive oxygen species (ROS) production, which leads to oxidative damage within the fungal cell mdpi.com.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure, connectivity, and dynamics of a compound. For a molecule like 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine, a complete NMR analysis would be crucial for its unambiguous identification.
¹H NMR and ¹³C NMR Spectral Analysis
In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the vinyl group, the methyl group, and the piperazine (B1678402) ring. The chemical shifts, integration values, and coupling patterns of these signals would provide definitive evidence for the compound's structure. Similarly, the ¹³C NMR spectrum would display a unique set of signals corresponding to each carbon atom in the molecule, further confirming its molecular skeleton. Without experimental data, any discussion of specific chemical shifts remains purely speculative.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To further elucidate the complex structure, two-dimensional NMR techniques would be indispensable. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to establish the connectivity within the pyridine and piperazine rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would show longer-range correlations, linking different fragments of the molecule and confirming the substitution pattern.
Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data
In the absence of experimental spectra, computational chemistry could be employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical calculations, often using Density Functional Theory (DFT), can provide an estimation of the expected spectral features. However, the true value of such predictions lies in their comparison with experimentally obtained data to validate the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including IR and Raman, are vital for identifying the functional groups present in a molecule.
Interpretation of Characteristic Functional Group Vibrations
For this compound, the IR and Raman spectra would be expected to exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic pyridine ring, the vinyl group, the methyl group, and the aliphatic piperazine ring. Specific vibrations for C=C and C=N bonds within the pyridine ring, as well as the C-N bonds of the piperazine moiety, would also be anticipated.
Normal Coordinate Analysis (NCA)
A detailed vibrational analysis could be further enhanced by Normal Coordinate Analysis (NCA). This computational method can help in the assignment of complex vibrational modes and provide a deeper understanding of the molecule's force fields and geometry. As with theoretical NMR predictions, NCA is most powerful when used in conjunction with experimental spectroscopic data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula: C₁₂H₁₇N₃, molecular weight: 203.29 g/mol ), MS would confirm the molecular ion peak and provide insights into its structure through characteristic fragmentation patterns.
The fragmentation of piperazine-containing compounds is well-documented. chemicalbook.comrdd.edu.iq Typically, the piperazine ring is susceptible to cleavage, leading to specific daughter ions. The primary fragmentation would likely involve the cleavage of the C-N bond connecting the piperazine ring to the pyridine moiety and the fragmentation of the piperazine ring itself.
Expected Fragmentation Pathways:
Initial Ionization: Formation of the molecular ion [M]⁺˙ at m/z 203.
Piperazine Ring Cleavage: A common fragmentation pathway for piperazine derivatives involves the loss of ethyleneimine fragments or cleavage across the ring, yielding characteristic ions. For instance, ions corresponding to the piperazine ring fragment (m/z 85) or the protonated piperazine (m/z 87) are often observed.
Pyridine Moiety Fragmentation: The substituted pyridine ring would also fragment. The loss of a methyl radical (CH₃) from the molecular ion would result in an ion at m/z 188. The vinyl group could also undergo cleavage.
Key Fragments: A significant peak would be expected for the 6-methyl-5-vinylpyridin-2-yl cation (m/z 119) resulting from the cleavage of the bond to the piperazine ring. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. sielc.com For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₇N₃. By measuring the exact mass of the molecular ion to several decimal places, it is possible to distinguish it from other compounds with the same nominal mass but different elemental compositions. This technique is crucial for unambiguous structure confirmation, especially for novel compounds.
Table 1: Illustrative HRMS Data for this compound This table presents theoretical values.
| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |
|---|---|---|
| [C₁₂H₁₇N₃]⁺ | 203.1422 | Hypothetical Data |
| [C₈H₉N]⁺ | 119.0735 | Hypothetical Data |
| [C₄H₉N₂]⁺ | 85.0766 | Hypothetical Data |
LC-MS for Purity Assessment and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for purity assessment and the identification of metabolites in complex mixtures. nist.govsincerechemical.com
For purity assessment, an LC-MS method would be developed to separate this compound from any synthesis precursors, byproducts, or degradation products. The mass spectrometer would then confirm the identity of the main peak and any impurities.
In metabolic studies, LC-MS is used to identify the products formed after the compound is processed by metabolic systems (e.g., liver microsomes). Common metabolic transformations for piperazine derivatives include N-oxidation, N-dealkylation, and hydroxylation of the aromatic rings. LC-MS/MS can then be used to fragment the potential metabolite ions to confirm their structures. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. biosynth.com The spectrum is a plot of absorbance versus wavelength. The pyridine ring system and the vinyl group in this compound contain π-electrons and are expected to exhibit characteristic π → π* transitions. The presence of the piperazine group, an auxochrome, can influence the position and intensity of these absorption bands. The absorption maxima (λ_max) would be characteristic of the conjugated system of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. chembk.comresearchgate.netchemicalbook.com By calculating the energies of electronic transitions between molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), TD-DFT can simulate the UV-Vis spectrum. researchgate.net These theoretical calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule, providing a deeper understanding of its electronic structure. nist.gov
Table 2: Predicted Electronic Transitions for a Pyridine Derivative (Illustrative Example) This table is based on general findings for similar compounds and does not represent specific data for this compound.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | Hypothetical ~350-400 nm | Hypothetical ~0.5-0.8 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | Hypothetical ~280-320 nm | Hypothetical ~0.2-0.4 | HOMO-1 → LUMO (π → π*) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide exact bond lengths, bond angles, and conformational details of the molecule in the solid state. This information is invaluable for confirming the compound's connectivity and stereochemistry, and for understanding intermolecular interactions such as hydrogen bonding in the crystal lattice.
Chromatographic Techniques for Separation and Purity (e.g., TLC, HPLC)
Chromatographic techniques are fundamental for the separation, purification, and purity analysis of chemical compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and to get a preliminary assessment of a sample's purity. A suitable mobile phase (a mixture of solvents) would be developed to achieve good separation of this compound from other components on a silica (B1680970) gel plate. The retention factor (R_f) would be a characteristic value for the compound under specific conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the identification, quantification, and purification of compounds. A reversed-phase HPLC method, likely using a C18 column, would be developed for the analysis of this compound. nih.gov The method would be optimized by adjusting the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or triethylamine) to achieve a sharp, symmetrical peak with a stable retention time. The purity of the compound would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.
Table 3: Exemplary HPLC Method Parameters for a Piperazine Derivative This table provides a typical set of conditions and is for illustrative purposes only.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (t_R) | Hypothetical Data |
Future Research Directions and Translational Perspectives Preclinical
Development of Novel Analogues for Enhanced Potency and Selectivity
The development of novel analogues of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is a key strategy to optimize its pharmacological profile. The primary goals of analogue synthesis are to enhance potency towards the desired biological target while improving selectivity over off-target proteins to minimize potential side effects.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the core scaffold, medicinal chemists can identify key structural motifs responsible for biological activity. For the this compound scaffold, key areas for modification include:
The Pyridine (B92270) Ring: Alterations to the substituents on the pyridine ring can significantly impact potency and selectivity. For instance, replacing the methyl group with other alkyl or electron-withdrawing groups can modulate the electronic properties of the ring and influence interactions with the target protein.
The Vinyl Group: The vinyl substituent offers a handle for further functionalization. Bioisosteric replacement of the vinyl group with other small, rigid groups could explore new binding interactions and improve metabolic stability.
The Piperazine (B1678402) Moiety: The nitrogen atoms of the piperazine ring are crucial for the physicochemical properties of the molecule, such as solubility and basicity. researchgate.net Substitution on the distal nitrogen of the piperazine ring is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. A wide range of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, can be explored. For example, in a series of 1-(2-pyrimidin-2-yl)piperazine derivatives, substitution at the 4-position of the piperazine ring with carbodithioate moieties led to selective monoamine oxidase-A (MAO-A) inhibitors. nih.govresearchgate.net
The following table outlines potential modifications and their rationale:
| Structural Modification | Rationale | Potential Impact |
| Pyridine Ring Substitution | Modulate electronics and sterics for improved target engagement. | Enhanced potency and selectivity. |
| Vinyl Group Bioisosteres | Explore new binding pockets and improve metabolic stability. | Improved pharmacokinetic profile. |
| Piperazine N-Substitution | Modulate physicochemical properties and explore additional binding interactions. | Optimized potency, selectivity, and ADME properties. |
Through iterative cycles of design, synthesis, and biological evaluation, novel analogues with superior therapeutic potential can be identified.
Exploration of New Therapeutic Applications for this compound Scaffolds
The piperazine and pyridine moieties are considered "privileged scaffolds" in drug discovery, as they are found in a wide array of approved drugs with diverse therapeutic applications. nih.gov The this compound scaffold, therefore, holds the potential for activity against a variety of biological targets.
The structural similarity to known pharmacologically active classes of compounds suggests several potential therapeutic areas for investigation:
Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit CNS activity. For instance, novel piperazine derivatives have been investigated as cognition enhancers for Alzheimer's disease by targeting acetylcholinesterase. nih.gov Given the prevalence of the pyridine-piperazine motif in CNS-active drugs, exploring the potential of this compound analogues for neurological and psychiatric disorders is a promising avenue.
Oncology: The pyridine and piperazine rings are present in numerous anticancer agents. A novel series of (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives were identified as selective inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3), demonstrating antitumor efficacy. scispace.com Screening campaigns against various cancer cell lines and specific oncology targets could uncover the anticancer potential of this compound class.
Infectious Diseases: The structural motifs of this compound are also found in antimicrobial agents. A series of disubstituted piperazines were identified for their potential in treating Chagas disease. semanticscholar.org
High-throughput screening (HTS) of compound libraries containing this compound analogues against a broad panel of biological targets is a viable strategy for identifying novel therapeutic applications.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid and cost-effective identification and optimization of drug candidates. ijpsjournal.comresearchgate.net These computational tools can be leveraged at various stages of the preclinical development of the this compound compound class.
Key applications of AI and ML include:
Predictive Modeling: ML algorithms can be trained on existing SAR data to build predictive models for the biological activity of novel analogues. These models can then be used to virtually screen large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly accelerate the hit-to-lead optimization process. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the this compound scaffold as a starting point and defining desired activity and ADME profiles, novel and diverse chemical matter can be generated.
ADME-Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. researchgate.net This allows for the early identification of potential liabilities and guides the design of molecules with more favorable pharmacokinetic and safety profiles. nih.gov For instance, machine learning models can be trained to predict the metabolic stability of compounds, helping to prioritize those with a lower likelihood of rapid clearance in the body. mdpi.com
The integration of AI and ML into the drug discovery workflow for this compound class can lead to more efficient and successful development of new therapeutic agents.
Advanced Preclinical Models for Mechanistic Elucidation (Excluding in vivo pharmacology/efficacy studies)
To gain a deeper understanding of the mechanism of action of this compound and its analogues, advanced in vitro models that more closely recapitulate human physiology are essential. These models can provide valuable insights into the cellular and molecular targets of the compounds and help to de-risk their progression to clinical trials.
Examples of advanced preclinical models include:
High-Content Imaging (HCI): HCI platforms allow for the simultaneous measurement of multiple cellular parameters in response to compound treatment. This can provide a detailed "fingerprint" of the compound's biological activity and help to identify its mechanism of action.
Organ-on-a-Chip Models: These microfluidic devices contain cultured human cells in a 3D environment that mimics the structure and function of human organs. Organ-on-a-chip models can be used to study the effects of compounds on specific organs, such as the liver or brain, in a more physiologically relevant context than traditional 2D cell cultures. criver.com
Stem Cell-Derived Models: Induced pluripotent stem cells (iPSCs) can be differentiated into various cell types, including neurons, cardiomyocytes, and hepatocytes. These cells can be used to create patient-specific disease models, allowing for the evaluation of compound efficacy and toxicity in a more personalized manner. For neuroinflammation studies, complex multi-cell cultures of neurons, microglia, astrocytes, and oligodendrocytes derived from stem cells can be utilized. criver.com For instance, differentiated neural cell lines have been used to investigate the in vitro toxicity of piperazine derivatives. diva-portal.org
The use of these advanced models can provide a more comprehensive understanding of the biological effects of the this compound compound class and facilitate its translation into the clinic.
Strategies for Improving ADME Properties (In Vitro/Preclinical Focus)
Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate is crucial for its success. For the this compound scaffold, several preclinical strategies can be employed to improve its ADME profile.
Metabolic Stability Improvement Strategies
Poor metabolic stability can lead to rapid clearance of a drug from the body, reducing its efficacy. Several strategies can be employed to improve the metabolic stability of the this compound scaffold:
Identification of Metabolic Hotspots: The first step is to identify the sites on the molecule that are most susceptible to metabolism. This can be done using in vitro assays with liver microsomes or hepatocytes, followed by metabolite identification using mass spectrometry.
Blocking Metabolism: Once the metabolic hotspots are identified, structural modifications can be made to block metabolism at these sites. Common strategies include the introduction of fluorine atoms or the replacement of a metabolically labile group with a more stable bioisostere. For example, replacing a pyridine ring with a more metabolically stable bioisostere like a methylisoxazole or an oxadiazole is a common strategy. beilstein-journals.org
Modulating Physicochemical Properties: Reducing the lipophilicity of a compound can sometimes decrease its susceptibility to metabolism by cytochrome P450 enzymes. This can be achieved by introducing polar functional groups. For instance, replacing a piperidine ring with a more polar morpholine ring has been shown to improve metabolic stability. acs.org
The following table summarizes some strategies to improve metabolic stability:
| Strategy | Description | Example |
| Fluorine Substitution | Introduction of fluorine atoms at or near metabolic hotspots to block oxidation. | Replacement of a hydrogen atom with a fluorine atom on an aromatic ring. |
| Bioisosteric Replacement | Replacement of a metabolically labile group with a more stable one. | Replacing a metabolically weak pyridine ring with a diazine. beilstein-journals.org |
| Reduction of Lipophilicity | Introduction of polar groups to decrease interaction with metabolic enzymes. | Addition of a hydroxyl or carboxyl group. |
Permeability and Solubility Optimization
Good permeability and solubility are essential for oral absorption of a drug. The this compound scaffold has features that can be modulated to optimize these properties.
Permeability: Permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is often related to the lipophilicity and size of the molecule. In silico tools can be used to predict the permeability of analogues. researchgate.net For example, in silico ADME predictions for a series of 1-piperazine indole hybrids suggested that the integration of nicotinic acid was beneficial for certain biological activities. nih.gov Experimental assessment of permeability can be performed using in vitro models such as the Caco-2 cell permeability assay.
By carefully balancing the physicochemical properties of the molecule, it is possible to achieve an optimal profile of solubility and permeability for oral bioavailability.
Challenges and Opportunities in the Research of Piperazine-Containing Compounds
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents. tandfonline.comnih.govnih.gov Its unique structural and physicochemical properties, including its conformational flexibility and basicity, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.comnih.govnih.gov However, the path from a promising piperazine-containing compound to a clinical candidate is fraught with challenges that necessitate innovative synthetic strategies and a deeper understanding of its structure-activity relationships. Concurrently, the inherent versatility of the piperazine moiety continues to present vast opportunities for the discovery of novel therapeutics.
Challenges in Preclinical Research:
The primary hurdles in the preclinical development of piperazine-containing compounds are predominantly synthetic. Medicinal chemists face significant challenges in achieving diverse and precise substitutions on the piperazine core, which is crucial for fine-tuning the biological activity and properties of the molecule.
Limited Structural Diversity: A major limitation is the lack of structural diversity at the carbon atoms of the piperazine ring. nih.govmdpi.com Statistical analysis of FDA-approved pharmaceuticals reveals that over 80% of piperazine-containing drugs feature substituents only at the two nitrogen atoms. nih.gov This historical reliance on N-functionalization restricts the exploration of the chemical space and may limit the optimization of drug-target interactions.
Synthetic Complexity: Traditional methods for synthesizing carbon-substituted piperazines often involve de novo construction of the ring. nih.gov These multi-step processes can be lengthy, inflexible, and highly dependent on the availability of specific starting materials, thereby hindering the rapid generation of diverse compound libraries for screening. nih.gov
C–H Functionalization Hurdles: Developing efficient, regioselective, and stereoselective methods for the direct C–H functionalization of the piperazine core is a significant challenge. nih.govmdpi.comencyclopedia.pub The presence of two nitrogen atoms in the ring can complicate reactions, leading to side reactions or inhibition of catalytic systems that are otherwise effective for other N-heterocycles like piperidines and pyrrolidines. mdpi.comencyclopedia.pub For instance, direct α-C–H lithiation and trapping, a powerful tool for other heterocycles, has seen limited success and slow progress when applied to piperazines. nih.gov
Pharmacokinetic Optimization: While the piperazine moiety can improve water solubility, achieving an optimal balance of pharmacokinetic (PK) properties remains a challenge. nih.govmdpi.comresearchgate.net Factors such as metabolic stability, potential for P-glycoprotein (P-gp) modulation, and clearance rates require careful consideration and iterative modification of the molecular structure. nih.govnih.gov For example, the introduction of a piperazine ring can sometimes lead to rapid metabolism or unforeseen interactions with drug transporters. nih.govnih.gov
Opportunities in Preclinical Research:
Despite the synthetic challenges, the piperazine scaffold offers immense opportunities for drug discovery, driven by its versatile chemical nature and proven success in numerous approved drugs. benthamdirect.comresearchgate.net
Versatile Drug Scaffold: The piperazine ring is a highly adaptable scaffold for designing new bioactive molecules. tandfonline.comnih.gov Its ability to be easily modified at the nitrogen atoms allows it to serve as a linker between different pharmacophores or as a central structure to orient functional groups for optimal interaction with biological targets. nih.gov This modularity is invaluable in lead optimization to enhance potency and selectivity. researchgate.netmdpi.com
Improved Physicochemical and PK Properties: The two nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors, which often improves water solubility and bioavailability—critical attributes for orally administered drugs. mdpi.com The strategic incorporation of a piperazine moiety is a well-established method to enhance the absorption, distribution, metabolism, and excretion (ADME) characteristics of a lead compound. nih.govresearchgate.net
Broad Therapeutic Potential: Piperazine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects. benthamdirect.comresearchgate.netmdpi.com This broad spectrum of activity underscores the potential of the piperazine scaffold to yield novel treatments for numerous diseases. For instance, arylpiperazine derivatives are being actively investigated as potent agents against various cancer cell lines. mdpi.com
Expanding Chemical Space: Advances in synthetic methodologies, particularly in photoredox catalysis and transition-metal-catalyzed reactions, are beginning to overcome the challenges of C–H functionalization. nih.govmdpi.com These new methods provide access to previously unattainable carbon-substituted piperazine derivatives, significantly expanding the structural diversity available to medicinal chemists and opening new avenues for drug design. encyclopedia.pubresearchgate.net
The following table provides a summary of the key challenges and opportunities in the preclinical research of piperazine-containing compounds.
| Category | Key Points |
| Challenges | Limited Structural Diversity: Over 80% of current drugs are N-substituted only, limiting exploration of the piperazine core. nih.govmdpi.com |
| Complex Synthesis: Traditional ring-construction methods are often lengthy, inflexible, and resource-intensive. nih.gov | |
| C–H Functionalization: Direct, selective, and efficient functionalization of the carbon atoms is difficult due to the electronic nature of the ring. nih.govmdpi.comencyclopedia.pub | |
| PK/PD Optimization: Balancing desired biological activity with metabolic stability and favorable ADME properties requires extensive modification. nih.govnih.gov | |
| Opportunities | Versatile Scaffold: The piperazine ring is a "privileged structure" that can be readily modified to link pharmacophores and optimize target binding. tandfonline.commdpi.com |
| Enhanced Drug-like Properties: Often improves key properties like aqueous solubility, oral bioavailability, and cell permeability. nih.govmdpi.comresearchgate.net | |
| Broad Therapeutic Applications: Proven utility across a wide range of diseases, including cancer, infections, and CNS disorders. benthamdirect.comresearchgate.net | |
| Innovative Synthetic Routes: Emerging techniques like photoredox catalysis are enabling novel C-H functionalizations, expanding chemical diversity. mdpi.comresearchgate.net |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Formation : Condensation of aminopyrazoles with electrophilic reagents (e.g., carbonyl compounds) to construct the pyridine or pyrazolo-pyrimidine core .
Piperazine Introduction : Substitution reactions using activated intermediates (e.g., chloropyridines) with piperazine derivatives under reflux in polar solvents like ethanol or DMF .
Functionalization : Vinyl and methyl groups are introduced via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for vinyl groups) .
Key Considerations : Optimize reaction time (6–8 hours for reflux) and solvent choice (ethanol or DMF) to improve yields .
Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the pyridine and piperazine rings. For example, vinyl protons appear as doublets near δ 5–6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHN: 202.1346) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regioselectivity when crystalline derivatives are available .
Basic: What preliminary biological assays are recommended for evaluating its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays : Test against aminopeptidase N (APN) or matrix metalloproteinases (MMPs) using fluorogenic substrates (e.g., Leu-AMC for APN) .
- Receptor Binding Studies : Screen for serotonin receptor (5-HT) affinity via radioligand displacement assays, as structurally related piperazines show activity here .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM .
Advanced: How can synthetic yields be optimized for large-scale production without compromising purity?
Methodological Answer:
- Coupling Reagents : Replace traditional HOBt/TBTU with more efficient alternatives like EDCI or DCC to minimize side products .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization (ethanol/water) for >95% purity .
- Process Monitoring : Use inline FTIR or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and impurity profiles .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
Methodological Answer:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping in piperazine) by acquiring spectra at 25°C and −40°C .
- 2D Experiments : Perform H-H COSY and NOESY to assign coupling patterns and spatial proximities. For example, vinyl protons should show NOE with adjacent methyl groups .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G**) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modifications to the vinyl, methyl, or pyridine groups and compare bioactivity .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., piperazine nitrogen as a hydrogen bond donor) .
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., vinyl group’s role in membrane permeability) .
Advanced: How to address discrepancies in enzyme inhibition data across different assay conditions?
Methodological Answer:
- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength (e.g., 50–150 mM NaCl) to stabilize enzyme-substrate interactions .
- Control for Non-Specific Binding : Include bovine serum albumin (BSA, 0.1%) in assay buffers to reduce false positives .
- Kinetic Analysis : Calculate values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
